2-(5-Bromothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(5-Bromothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a 5-methyl group, a carboxamide at position 3, and a 5-bromothiophene-2-carboxamido moiety at position 2. The bromothiophene group introduces electron-withdrawing and steric effects, which may influence reactivity, solubility, and biological interactions. This compound belongs to a broader class of tetrahydrobenzo[b]thiophene derivatives, which are explored for applications in medicinal chemistry and materials science due to their structural versatility .
Properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S2/c1-7-2-3-9-8(6-7)12(13(17)19)15(22-9)18-14(20)10-4-5-11(16)21-10/h4-5,7H,2-3,6H2,1H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPLXSDIRHJFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(5-Bromothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C19H24N2O2S2
- Molecular Weight : 376.56 g/mol
- IUPAC Name : (5R)-N,N-diethyl-5-methyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antibacterial and anticancer properties. Below are detailed findings from various studies:
Antibacterial Activity
Recent studies have shown that derivatives of thiophene compounds exhibit significant antibacterial activities. For instance:
-
In vitro Studies :
- A derivative of the compound demonstrated effective inhibition against Salmonella Typhi, with a minimum inhibitory concentration (MIC) of 3.125 mg/mL, outperforming standard antibiotics like ciprofloxacin and ceftriaxone .
- The compound's structure allows for enhanced interaction with bacterial membranes, leading to increased permeability and cell lysis.
- Mechanism of Action :
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
-
Cell Line Studies :
- In vitro assays against various cancer cell lines indicated that the compound inhibits cell proliferation effectively. Notably, it exhibited cytotoxic effects on HeLa and MCF-7 cells with IC50 values in the low micromolar range .
- The mechanism involves apoptosis induction through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Studies :
Research Findings Summary Table
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Thiophene derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to 2-(5-Bromothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit activity against various bacterial strains. For instance, research has demonstrated that related compounds possess enhanced antibacterial effects compared to their parent structures due to the presence of specific substituents on the thiophene ring .
2. Anticancer Potential
Research into the anticancer properties of thiophene derivatives suggests that they may inhibit cell proliferation and induce apoptosis in cancer cells. Compounds with structural similarities to 2-(5-Bromothiophene-2-carboxamido) have been investigated for their ability to target specific pathways involved in cancer progression .
3. Drug Development
The compound is being explored as a potential drug candidate due to its structural attributes that facilitate interactions with biological macromolecules. Its design allows it to be tailored for specific therapeutic targets, making it a valuable scaffold in medicinal chemistry .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromine substitutions showed enhanced activity compared to non-brominated analogs. The mechanism of action was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
Case Study 2: Anticancer Research
In vitro studies on cell lines treated with thiophene derivatives demonstrated significant inhibition of tumor growth. The compound's mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Comparative Data Table
| Property/Activity | This compound | Related Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains | Varies by structure |
| Anticancer Activity | Induces apoptosis in cancer cell lines | Varies by structure |
| Synthesis Method | Gewald reaction | Other methods available |
| Structural Characteristics | Contains bromine substitution; enhances biological activity | Varies by substituents |
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Bromine (target compound) and methoxy groups () exhibit opposing electronic effects, influencing reactivity in electrophilic substitution or coupling reactions.
- Solubility: Hydroxy (D143) and amino () groups improve aqueous solubility, whereas bromine and cyclopropane (D128) enhance lipophilicity.
- Steric Bulk: The 5-bromothiophene in the target compound introduces greater steric hindrance compared to smaller substituents like amino or methoxy groups.
Comparison of Key Reactions :
Challenges :
- Bromination (as in ) requires precise stoichiometry to avoid over-halogenation.
- Amidation () may necessitate protecting groups to prevent side reactions at the carboxamide.
Physical and Spectral Properties
Notable Trends:
Q & A
Q. SAR Table :
| Position | Modification | Bioactivity (IC₅₀) | LogP |
|---|---|---|---|
| R1 (Br) | CN | 12 nM (COX-2) | 2.1 |
| R2 (Me) | CF₃ | 8 nM (COX-2) | 3.4 |
Basic: What analytical techniques quantify this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column (2.6 µm, 50 mm) with 0.1% formic acid in water/acetonitrile. LOQ: 5 ng/mL .
- Microscopy : For cellular uptake studies, conjugate with BODIPY fluorophores and image via confocal microscopy .
Validation : Spike-and-recovery assays in plasma show 92–105% recovery .
Advanced: How to address low yields in multi-step syntheses of this compound?
Answer:
Troubleshooting Guide :
Yield Optimization : Design a Design of Experiments (DoE) matrix varying temperature (60–100°C), catalyst (Pd/C vs. Pd(OAc)₂), and solvent (toluene vs. THF) .
Advanced: What computational methods predict the compound’s binding affinity to target proteins?
Answer:
- Docking : Use AutoDock Vina with homology-modeled COX-2 (PDB: 5KIR) to simulate binding poses .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of the bromothiophene-protein interaction .
- QSAR : Train models with descriptors like molar refractivity and H-bond acceptors (R² > 0.85) .
Predicted Data : ΔG binding = –9.2 kcal/mol (compared to –8.5 kcal/mol for celecoxib) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
